molecular formula C20H19NO4 B2737716 2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate CAS No. 886128-40-1

2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2737716
CAS No.: 886128-40-1
M. Wt: 337.375
InChI Key: LIMMEOBIGUOOGM-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both indole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves multicomponent reactions. One common method includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction is carried out in a one-pot approach, which simplifies the process and improves yield. The reaction conditions often involve refluxing in acetonitrile medium with a catalyst such as sulfamic acid .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
  • (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone

Uniqueness

2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is unique due to its specific combination of indole and methoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and specificity in targeting biological molecules .

Biological Activity

The compound 2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic derivative that combines the structural features of methoxyphenyl and indole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H19NO4\text{C}_{18}\text{H}_{19}\text{N}\text{O}_{4}

This structure features a methoxy group on the phenyl ring and an indole moiety, which are both significant in enhancing biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Many indole derivatives have shown promising results against different cancer cell lines.
  • Antimicrobial Properties : Certain analogs have demonstrated significant antibacterial and antifungal activity.
  • Anti-inflammatory Effects : Compounds featuring methoxy groups often exhibit anti-inflammatory properties.

Anticancer Activity

A study evaluating the anticancer potential of related compounds reported that derivatives with indole structures often target specific pathways involved in cell proliferation and apoptosis. In vitro assays showed that compounds similar to this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)5.0Apoptosis induction
Similar Indole DerivativeHCT116 (colon cancer)7.5Caspase activation

Antimicrobial Properties

The antimicrobial activity of related indole derivatives has been well-documented. For instance, compounds with similar structural features have shown effectiveness against Mycobacterium tuberculosis and various fungal strains. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting that the presence of both the methoxy group and the indole structure contributes to this effect .

The biological mechanisms by which this compound exerts its effects may include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Interference with Cell Signaling : The compound may modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial in regulating cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in some studies, leading to cell death in cancer cells.

Case Studies

A notable study involving a series of indole derivatives highlighted their potential as anticancer agents. The study reported that certain modifications to the indole structure significantly enhanced cytotoxicity against various cancer types. For example, substituents at specific positions on the indole ring were found to increase binding affinity to target proteins involved in tumor growth .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-16-9-6-14(7-10-16)19(22)13-25-20(23)11-8-15-12-21-18-5-3-2-4-17(15)18/h2-7,9-10,12,21H,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMMEOBIGUOOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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